molecular formula C14H13ClO2 B6381201 3-Chloro-5-(4-methoxy-3-methylphenyl)phenol CAS No. 1261942-63-5

3-Chloro-5-(4-methoxy-3-methylphenyl)phenol

Cat. No.: B6381201
CAS No.: 1261942-63-5
M. Wt: 248.70 g/mol
InChI Key: ACDQDNIRFQHBKG-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-methoxy-3-methylphenyl)phenol is an organic compound that belongs to the class of chlorinated phenols It is characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to a phenyl ring

Properties

IUPAC Name

3-chloro-5-(4-methoxy-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-5-10(3-4-14(9)17-2)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDQDNIRFQHBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685970
Record name 5-Chloro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-63-5
Record name 5-Chloro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-methoxy-3-methylphenyl)phenol can be achieved through several synthetic routes. One common method involves the chlorination of 5-(4-methoxy-3-methylphenyl)phenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-5-(4-methoxy-3-methylphenyl)phenol may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-methoxy-3-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding phenols.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(4-methoxy-3-methylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a preservative in various formulations.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-methoxy-3-methylphenyl)phenol involves its interaction with cellular components. The chlorine atom and the phenolic hydroxyl group play crucial roles in its biological activity. The compound can disrupt cell membranes and interfere with enzymatic processes, leading to its antimicrobial effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Similar structure but lacks the methoxy group.

    4-Chloro-2-methylphenol: Similar structure but the chlorine and methyl groups are positioned differently.

    4-Chloro-3,5-dimethylphenol: Contains an additional methyl group compared to 3-Chloro-5-(4-methoxy-3-methylphenyl)phenol.

Uniqueness

3-Chloro-5-(4-methoxy-3-methylphenyl)phenol is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

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